4-Bromo-5,8-dichloroquinoline

Description

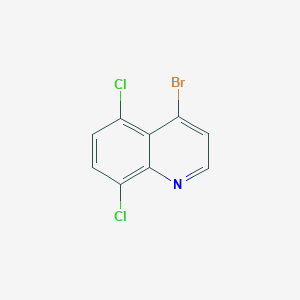

The quinoline (B57606) scaffold, a fused heterocyclic system composed of a benzene (B151609) and a pyridine (B92270) ring, represents a cornerstone in the architecture of biologically active molecules and functional materials. frontiersin.orgorientjchem.org Its unique structure allows for extensive functionalization, making it a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. frontiersin.org Among its myriad derivatives, halogenated quinolines are of particular interest due to the profound impact of halogen substituents on the physicochemical and biological properties of the parent molecule. This article provides a focused exploration of a specific tri-halogenated derivative, 4-Bromo-5,8-dichloroquinoline, within the context of academic research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDIYVBYMWRXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653687 | |

| Record name | 4-Bromo-5,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-38-7 | |

| Record name | 4-Bromo-5,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 5,8 Dichloroquinoline and Its Halogenated Quinoline Analogs

Strategic Approaches to Regioselective Halogenation of Quinoline (B57606) Precursors Relevant to 4-Bromo-5,8-dichloroquinoline Synthesis

The precise introduction of halogen atoms at specific positions on the quinoline core is a fundamental challenge in the synthesis of compounds like this compound. The electronic properties of the quinoline ring system, with its electron-deficient pyridine (B92270) ring and electron-rich benzene (B151609) ring, dictate the regioselectivity of halogenation reactions. acgpubs.orgarsdcollege.ac.in

Direct Halogenation Protocols: Bromination and Chlorination Techniques at Quinoline Core Positions

Direct halogenation of the quinoline scaffold generally favors substitution on the benzene ring, as the pyridine ring is deactivated towards electrophilic attack. acgpubs.orgarsdcollege.ac.in The positions 5 and 8 are typically the most reactive sites for electrophilic substitution. numberanalytics.com For instance, the bromination of 8-hydroxyquinoline (B1678124) with bromine in acetonitrile (B52724) can lead to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.org Similarly, the bromination of 8-methoxyquinoline (B1362559) has been shown to regioselectively occur at the C-5 position. acgpubs.org

The synthesis of this compound itself is not extensively detailed in readily available literature, but the synthesis of related compounds provides insight into potential strategies. For example, a multi-step synthesis could involve the initial formation of a bromo-substituted quinoline followed by chlorination steps. smolecule.com The direct halogenation of quinoline can be challenging due to the formation of mixtures of products. semanticscholar.org However, specific reagents and conditions can be employed to achieve desired regioselectivity. For example, vapor phase bromination of quinoline can yield 3-bromoquinoline. arsdcollege.ac.in The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in the presence of a catalyst is a common method for the halogenation of quinolines.

Recent research has focused on developing more efficient and regioselective halogenation methods. For instance, an iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water has been reported, offering an environmentally friendly approach. mdpi.com Another metal-free method utilizes trihaloisocyanuric acids for the remote C5-halogenation of 8-substituted quinolines with high regioselectivity. rsc.org

Modified Skraup Reaction for Substituted Quinoline Formation and Subsequent Functionalization

The Skraup reaction, a classic method for quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov Modifications to this reaction have been developed to improve safety, increase yields, and allow for the synthesis of substituted quinolines. researchgate.netacs.org These modifications can include the use of different catalysts, solvents, and reaction conditions, such as microwave irradiation. nih.govresearchgate.netrsc.org

For the synthesis of halogenated quinolines, a modified Skraup reaction can be employed using halogen-substituted anilines as starting materials. For example, the reaction of a halogenated aniline with an α,β-unsaturated aldehyde or ketone can produce a halogenated quinoline. nih.gov While specific examples leading directly to this compound via a modified Skraup reaction are not prevalent, the synthesis of other halogenated quinolines, such as 5-chloro-8-hydroxyquinoline, has been demonstrated using this approach. researchgate.net A modified Skraup reaction using brominated aldehydes and aminoterephthalic acid has been used to synthesize 3-bromo-5,8-dicarboxy-quinoline, which can be further functionalized.

Electrophilic Substitution Reactions for Targeted Halogen Introduction

Electrophilic substitution is a fundamental process for introducing halogens onto the quinoline ring. arsdcollege.ac.invedantu.com The position of substitution is influenced by the reaction conditions and the substituents already present on the quinoline core. numberanalytics.com The pyridine ring of quinoline is generally deactivated towards electrophilic attack, leading to substitution primarily on the benzene ring at positions 5 and 8. arsdcollege.ac.in

Halogen-containing quinolines are of particular interest as the halogen atom can be crucial for biological activity and provides a handle for further structural modifications. nih.gov While direct aromatic halogenation can be challenging in terms of regioselectivity, various methods have been developed to achieve site-selective halogenation. nih.gov For example, the electrophilic cyclization of N-(2-alkynyl)anilines with electrophiles like iodine monochloride (ICl), bromine (Br2), and others can produce 3-haloquinolines in good yields. nih.gov

The use of quinoline N-oxides can alter the regioselectivity of electrophilic substitution, directing halogenation to the C2 or C4 positions. semanticscholar.org Rhodium-catalyzed C8 bromination of quinoline N-oxides with NBS has also been reported. mdpi.com

Advanced Catalytic Syntheses for Derivatization of Halogenated Quinolines

The halogen atoms on the quinoline ring serve as versatile handles for further functionalization through various catalytic cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of quinoline derivatives for biological screening and materials science applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting a halogenated heterocycle with an organoboron reagent in the presence of a palladium catalyst. rsc.orgmdpi.com This reaction is widely used for the derivatization of halogenated quinolines. researchgate.net The reactivity of the halogen atoms in the coupling reaction generally follows the order I > Br > Cl. nih.gov This difference in reactivity allows for selective functionalization of di- or poly-halogenated quinolines.

For instance, in a dihaloquinoline containing both bromine and chlorine, the Suzuki-Miyaura coupling can often be performed selectively at the more reactive C-Br bond. rsc.org The choice of palladium catalyst and ligand can also influence the site-selectivity of the coupling reaction. rsc.org For example, the coupling of 2-chloro-6-bromoquinoline can be directed to either the C2 or C6 position by using different palladium catalysts. rsc.org

The Suzuki-Miyaura coupling has been successfully applied to various halogenated quinolines to synthesize a range of aryl-substituted derivatives. nih.govnih.govresearchgate.net A one-pot process has been developed for the synthesis of 8-arylquinolines via palladium-catalyzed borylation of quinoline-8-yl halides followed by Suzuki-Miyaura coupling. nih.gov

Interactive Table: Suzuki-Miyaura Coupling of Halogenated Quinolines

| Halogenated Quinoline Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) | Reference |

| 2-Aryl-4-chloro-3-iodoquinolines | Phenylboronic acid | Pd(PPh₃)₄ | 2,3-Diaryl-4-chloroquinolines | Moderate | nih.gov |

| 4-Chloro-6-(bromo/iodo)quinolines | Arylboronic acid | Not specified | 6-Aryl-4-chloroquinolines | Not specified | nih.gov |

| Quinoline-8-yl halides | Aryl halides (via borylation) | n-BuPAd₂ | 8-Arylquinolines | Up to 98% | nih.gov |

| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl-6-bromoquinoline | Not specified | rsc.org |

| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | 2-Chloro-6-phenylquinoline | Not specified | rsc.org |

Palladium-Catalyzed Amination Reactions of Dichloroquinolines

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, is a crucial method for the synthesis of amino-substituted quinolines. This reaction involves the coupling of a haloquinoline with an amine in the presence of a palladium catalyst and a suitable ligand. The regioselectivity of amination in dichloroquinolines is influenced by the position of the chlorine atoms.

Studies on the palladium-catalyzed amination of various dichloroquinolines with adamantane-containing amines have shown that the reactivity of the chlorine atoms differs depending on their position. researchgate.netmdpi.com For example, in the case of 4,7- and 4,8-dichloroquinolines, amination proceeds with high selectivity, providing good yields of the mono-aminated products. researchgate.netmdpi.com The chlorine atom at the 4-position is generally less reactive than the one at the 2-position due to steric hindrance. mdpi.com

The choice of ligand is also critical for the success of the amination reaction. While BINAP has been successfully used in many cases, more sterically hindered ligands like DavePhos may be required for certain substrates, particularly for diamination reactions. researchgate.netmdpi.com

Interactive Table: Palladium-Catalyzed Amination of Dichloroquinolines

| Dichloroquinoline Substrate | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |

| 4,7-Dichloroquinoline (B193633) | Adamantane-containing amines | Pd/BINAP or DavePhos | 4-Amino-7-chloroquinoline derivatives | Good yields | researchgate.netmdpi.com |

| 4,8-Dichloroquinoline | Adamantane-containing amines | Pd/BINAP or DavePhos | 4-Amino-8-chloroquinoline derivatives | 61-79% | researchgate.netmdpi.com |

| 2,8-Dichloroquinoline | Adamantane-containing amines | Pd/BINAP or DavePhos | 2-Amino-8-chloroquinoline derivatives | Substantially better than 2,6-dichloroquinoline | researchgate.netmdpi.com |

| 2,6-Dichloroquinoline | Adamantane-containing amines | Pd/BINAP or DavePhos | Low selectivity, mixture of products | Very low | researchgate.netmdpi.com |

Organometallic Reagent-Mediated Functionalization (e.g., Magnesiation) of Chloroquinolines

The functionalization of chloroquinoline scaffolds through organometallic intermediates is a powerful strategy for creating diverse analogs. Magnesiation, often facilitated by mixed lithium-magnesium reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the regioselective deprotonation of the quinoline core, even in the presence of sensitive functional groups. rsc.orgacs.org This approach is particularly useful for introducing substituents at specific positions that are otherwise difficult to access.

For instance, the direct magnesiation of chloroquinolines can be highly regioselective. Studies have shown that the use of TMPMgCl·LiCl can lead to exclusive metalation at the C8 position of certain quinoline derivatives. worktribe.com This organomagnesium intermediate can then be trapped with various electrophiles, including sources of bromine, to introduce a halogen at a specific site. worktribe.comrsc.org The combination of bromine/magnesium exchange reactions and direct magnesiations provides a versatile toolkit for the sequential and regioselective functionalization of polyhalogenated quinolines. acs.org This allows for a programmed approach to synthesizing complex molecules like this compound by controlling the order of halogen introduction and other functional group manipulations.

The reactivity of these organometallic species can be tuned. For example, transmetalation of the generated organomagnesium species with zinc chloride can furnish organozinc reagents, which are suitable for Negishi cross-coupling reactions to introduce aryl or other groups. worktribe.com This highlights the flexibility of using organometallic intermediates to build molecular complexity on the chloroquinoline framework.

Table 1: Examples of Organometallic Reagent-Mediated Functionalization of Quinolines

| Starting Material | Reagent | Key Transformation | Product Type | Reference |

| 7-Chloro-4-iodoquinoline | i-PrMgCl•LiCl | Iodo-magnesium exchange | 4-Functionalized quinoline | worktribe.com |

| 7-Chloroquinoline derivative | TMPMgCl•LiCl | C8-Magnesiation | 8-Substituted quinoline | worktribe.com |

| 2,4-Dibromoquinoline | i-PrMgCl·LiCl | C4 Br/Mg exchange | 4-Functionalized-2-bromoquinoline | acs.org |

| 2-Bromo-4-carbethoxyquinoline | TMPMgCl·LiCl | C3-Magnesiation | 3-Functionalized quinoline | acs.org |

Nucleophilic Aromatic Substitution Reactions on Electron-Deficient Halogenated Quinoline Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying halogenated quinolines. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. In di- or tri-halogenated quinolines, the differential reactivity of the halogen atoms allows for selective functionalization.

In the case of dichloroquinolines such as 4,7-dichloroquinoline, the chlorine atom at the 4-position (on the pyridine ring) is significantly more reactive towards nucleophiles than the chlorine at the 7-position (on the benzene ring). wikipedia.org This enhanced reactivity is due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the substitution at the C4 position. chegg.com This selectivity is crucial in the synthesis of many biologically active molecules, where a nucleophile (often an amine) is selectively introduced at the 4-position.

For a compound like this compound, the principles of SNAr suggest that the 4-bromo substituent would be the most labile towards nucleophilic attack. Generally, the C-Br bond is weaker than the C-Cl bond, and the 4-position is highly activated. This would allow for the selective replacement of the bromine atom, leaving the chlorine atoms at the 5- and 8-positions intact for potential subsequent transformations. The substitution pattern on the quinoline ring, including the presence of multiple electron-withdrawing halogen atoms, further influences the reactivity and regioselectivity of SNAr reactions.

Spectroscopic Characterization Techniques and Structural Elucidation of 4 Bromo 5,8 Dichloroquinoline

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of 4-bromo-5,8-dichloroquinoline through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass. researchgate.net

For this compound (C₉H₄BrCl₂N), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement provides strong evidence for the molecular formula.

A key feature in the mass spectrum of a compound containing chlorine and bromine is the distinctive isotopic pattern. chemguide.co.uk Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.ukulethbridge.ca This results in a characteristic cluster of peaks for the molecular ion (M⁺). For this compound, this would manifest as a series of peaks at M+, M+2, M+4, and M+6, with a predictable relative intensity ratio, confirming the presence of one bromine and two chlorine atoms. neu.edu.trdocbrown.info

The fragmentation pattern in mass spectrometry provides further structural information. For halogenated aromatic compounds, a principal fragmentation pathway is the loss of the halogen atoms. miamioh.edu

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₄BrCl₂N |

| Monoisotopic Mass | 274.8774 u |

| Isotopic Peaks | M+, M+2, M+4, M+6 |

| Key Fragmentation | Loss of Br, Loss of Cl |

MALDI-TOF Mass Spectrometry for Molecular Ion Validation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing large biomolecules but can also be applied to small organic molecules. miamioh.edu In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecule into the gas phase as an ion with minimal fragmentation. miamioh.edu

While less common for small molecules like this compound compared to techniques like electron ionization, MALDI-TOF can be employed to validate the molecular ion. It would be expected to produce a strong signal corresponding to the protonated molecule [M+H]⁺, providing a clear confirmation of the molecular weight. This technique is advantageous when a gentle ionization method is needed to preserve the molecular ion.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Studies on compounds such as 2,4-dichloroquinoline (B42001) and 4-bromo-8-methoxyquinoline (B35057) reveal that the quinoline (B57606) ring system is essentially planar. nih.govnih.gov It is therefore anticipated that this compound would also exhibit a planar bicyclic core.

The bond lengths and angles would be consistent with an aromatic heterocyclic system. Based on analogous structures, the C-Cl bond lengths are expected to be in the range of 1.72 Å to 1.75 Å. nih.govresearchgate.net The C-Br bond length would be slightly longer. The crystal packing would likely be stabilized by weak intermolecular interactions. nih.gov

Table 2: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Characteristic | Reference Compounds |

| Molecular Geometry | Essentially planar quinoline ring system | 2,4-dichloroquinoline nih.gov |

| C-Cl Bond Length | ~1.72 - 1.75 Å | Ethyl 2,4-dichloroquinoline-3-carboxylate nih.govresearchgate.net |

| Crystal Packing | Stabilized by weak intermolecular interactions | 4-Bromo-8-methoxyquinoline nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. For aromatic and heterocyclic compounds like quinoline, the most significant absorptions are due to π → π* transitions. nih.gov

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands. The introduction of halogen substituents onto the quinoline ring can influence the position and intensity of these bands. Halogenation often leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. acs.org This is attributed to the electron-withdrawing nature of the halogens, which can affect the energy levels of the molecular orbitals involved in the electronic transitions. acs.org

For this compound, one would expect to observe intense absorption bands in the UV region, characteristic of the π → π* transitions of the quinoline core. The presence of the bromo and chloro groups is likely to shift these absorptions to longer wavelengths compared to unsubstituted quinoline. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Region | Influencing Factors |

| π → π | UV Region | Aromatic quinoline system, halogen substitution |

| n → π | Longer UV/Visible Region (weaker) | Nitrogen lone pair electrons |

Mechanistic Investigations of Chemical Reactions Involving 4 Bromo 5,8 Dichloroquinoline

Reaction Pathways and Intermediates in Halogenation and Substitution Reactions

The reactivity of 4-Bromo-5,8-dichloroquinoline in halogenation and substitution reactions is dictated by the electronic properties of the quinoline (B57606) ring and the distinct nature of the three halogen substituents. The quinoline nucleus is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring portion is more amenable to electrophilic substitution, although the deactivating effect of the chlorine atoms at positions 5 and 8 must be considered.

Nucleophilic Aromatic Substitution (SNAr): The halogen atoms at positions 4 (bromine) and 5, 8 (chlorine) serve as leaving groups in nucleophilic aromatic substitution reactions. The reactivity order for nucleophilic substitution in haloquinolines is generally 4-halo > 2-halo > other positions. The bromine atom at the C-4 position is particularly activated toward nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction typically proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, formed by the addition of a nucleophile (e.g., alkoxides, amines, thiolates) to the carbon atom bearing the halogen. Subsequent elimination of the bromide ion restores the aromaticity of the ring. Studies on related chloroquinolines demonstrate that reactions like hydrazination, azidation, and amination proceed via this SNAr mechanism at the C-4 position. mdpi.com

Reaction Intermediates: The primary intermediates in these reactions are charged, resonance-stabilized species.

| Reaction Type | Key Intermediate | Description |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex (Anionic σ-complex) | A non-aromatic cyclohexadienyl anion formed by the attack of a nucleophile on the carbon bearing a halogen. The negative charge is delocalized over the ring, particularly onto the electronegative nitrogen atom. |

| Electrophilic Aromatic Substitution | Arenium Ion (Cationic σ-complex) | A non-aromatic cyclohexadienyl cation formed by the attack of an electrophile on the quinoline ring. The positive charge is delocalized across the ring system. |

The relative stability of these intermediates determines the reaction pathway and regioselectivity. For SNAr at C-4, the proximity of the nitrogen atom is crucial for stabilizing the negative charge in the Meisenheimer complex.

Catalytic Mechanisms in Cross-Coupling and Amination Processes (e.g., Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general mechanism for these reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, follows a well-established catalytic cycle involving a palladium(0) active species. nih.gov

The key to selectivity in these reactions on this compound is the differential reactivity of the C-X bonds. The bond strength decreases in the order C-Cl > C-Br, making the C-Br bond at the 4-position significantly more susceptible to cleavage. Consequently, the initial and most facile step in a palladium-catalyzed reaction is the oxidative addition to the C-Br bond.

The Catalytic Cycle:

Oxidative Addition: The cycle begins with the coordinatively unsaturated 14-electron Pd(0) complex reacting with the C-Br bond of this compound. This is typically the rate-determining step and results in the formation of a square planar Pd(II) complex.

Transmetalation (for C-C coupling) or Ligand Exchange (for C-N coupling):

In a Suzuki coupling, an organoboron compound (R-B(OR)₂) coordinates to the palladium center, and in the presence of a base, the organic group (R) is transferred to the palladium, displacing the bromide ion.

In a Buchwald-Hartwig amination, the amine coordinates to the palladium complex. Deprotonation by a base generates an amido ligand, which replaces the halide on the palladium center.

Reductive Elimination: The two organic fragments (the quinoline and the newly introduced group) on the Pd(II) center couple and are eliminated from the metal, forming the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Ligand Effects in Amination: The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle, particularly in Buchwald-Hartwig amination. Sterically bulky and electron-rich ligands enhance the rates of both oxidative addition and reductive elimination. nih.gov Studies on the amination of various dichloroquinolines show that while bidentate ligands like BINAP are effective, bulkier monodentate ligands such as DavePhos can be superior, especially for achieving diamination or when using sterically hindered amines. nih.govnih.gov

Selectivity in Amination of Dichloroquinolines: Research on isomeric dichloroquinolines provides insight into the relative reactivity of the chlorine atoms, which would apply to subsequent reactions of the 4-amino-5,8-dichloroquinoline (B11887472) product. The reactivity of chlorine atoms on the quinoline ring towards Pd-catalyzed amination is highly position-dependent, with positions 2 and 4 being much more reactive than positions 6, 7, or 8. nih.gov This allows for selective mono-amination even in the presence of multiple chlorine atoms.

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond at the 4-position. | (L)₂Pd(Br)(4-quinolyl) |

| 2. Ligand Exchange/Transmetalation | An amine (for amination) or organometallic reagent (for C-C coupling) displaces the bromide ligand. | (L)₂Pd(Nu)(4-quinolyl) |

| 3. Reductive Elimination | The quinolyl group and the nucleophile (Nu) couple, regenerating the Pd(0) catalyst. | (L)₂Pd(0) + 4-Nu-5,8-dichloroquinoline |

Mechanistic Insights into Oxidation and Reduction Reactions of the Quinoline Core

The quinoline core can undergo both oxidation and reduction, altering the aromatic system. The presence of three electron-withdrawing halogens makes the this compound ring highly electron-deficient, which influences the mechanisms of these transformations.

Oxidation: The most common oxidation reaction of the quinoline core involves the nitrogen atom. The lone pair of electrons on the quinoline nitrogen can be oxidized, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoline N-oxide.

Mechanism: The reaction is a concerted process where the nitrogen atom acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. The terminal oxygen is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. This single-step mechanism involves a five-membered transition state, resulting in the formation of the N-O bond and a carboxylic acid byproduct. The electron-deficient nature of the this compound ring would make the nitrogen lone pair less nucleophilic, likely requiring more forcing conditions for oxidation compared to unsubstituted quinoline.

Reduction: Reduction of the quinoline system can selectively target either the nitrogen-containing heterocyclic ring or the carbocyclic ring.

Catalytic Hydrogenation: This is a common method for reducing the quinoline ring. The mechanism involves the adsorption of the quinoline molecule and hydrogen onto the surface of a metal catalyst (e.g., Pt, Pd, Rh). The reaction proceeds via the stepwise addition of hydrogen atoms to the π-system. Under acidic conditions, the pyridinium (B92312) ion is formed, which is more readily reduced. Typically, the heterocyclic ring is reduced first to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The strong electron-withdrawing effect of the halogens in this compound would facilitate the reduction of the heterocyclic ring.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be used. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) to the electron-deficient carbon atoms of the quinoline ring, typically at the C2 or C4 position, to form a dihydroquinoline intermediate. Subsequent protonation (during workup) yields the final reduced product. A proposed mechanism for the selective reduction of quinoline involves the formation of an intermediate complex that directs the hydride attack. researchgate.net

Cyclization and Condensation Reaction Mechanisms in Quinoline Derivative Synthesis

The synthesis of the quinoline skeleton itself involves various cyclization and condensation reactions, many of which are named reactions. These mechanisms provide the foundational routes to substituted quinolines, which can then be further modified to produce compounds like this compound.

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone). iipseries.org

Mechanism: The reaction begins with an aldol-type condensation between the enolate of the ketone and the aldehyde/ketone of the 2-aminoaryl component. This is followed by a cyclizing dehydration (intramolecular Schiff base formation) between the newly formed carbonyl and the aniline (B41778) amine, which, after tautomerization and loss of water, yields the quinoline product.

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone. iipseries.orgjptcp.com

Mechanism:

Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.

Cyclization and Dehydration: Under strong acid catalysis (e.g., H₂SO₄), the enamine undergoes intramolecular electrophilic attack on the aromatic ring, followed by dehydration to form the final quinoline product.

Electrophilic Cyclization: Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

Mechanism: An electrophile (e.g., I₂, Br₂, ICl) adds to the alkyne, forming a cyclic halonium ion intermediate. The proximate aniline nitrogen then acts as an intramolecular nucleophile, attacking the intermediate in a 6-endo-dig fashion to close the ring. Subsequent elimination or rearomatization yields the 3-haloquinoline product. This method is particularly relevant as it directly installs a halogen at the 3-position. nih.gov

Domino Reactions: Some syntheses proceed through a domino or cascade sequence. For example, a three-component reaction of an amine, an aldehyde, and an alkyne can form quinolines. scielo.br

Mechanism: The reaction involves the initial formation of an imine from the amine and aldehyde. The alkyne then adds to the imine, forming a propargylamine (B41283) intermediate. This is followed by an intramolecular hydroarylation (cyclization) and subsequent oxidation to yield the aromatic quinoline ring system. scielo.br

Theoretical and Experimental Approaches to Elucidating Reaction Mechanisms and Regioselectivity

Understanding the complex reaction mechanisms and predicting the regioselectivity of reactions involving this compound relies on a combination of theoretical and experimental methods.

Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. tandfonline.comnih.gov

Transition State Analysis: DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) can predict the feasibility and rate of a proposed mechanistic step.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electron density distribution of a molecule. They can predict sites susceptible to electrophilic attack (electron-rich regions, typically colored red) and nucleophilic attack (electron-poor regions, typically colored blue). For this compound, an MEP map would show electron-poor character around the C-4 position, supporting its susceptibility to nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. The LUMO's location indicates the most likely site for nucleophilic attack, while the HOMO's location suggests the site of electrophilic attack.

Experimental Approaches: Experimental studies provide the physical evidence needed to validate or refute proposed mechanisms.

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can help determine the rate law of a reaction, providing insight into the composition of the transition state in the rate-determining step.

Isotope Labeling: Using isotopically labeled reactants (e.g., using deuterium (B1214612) or ¹³C) and tracking the position of the label in the product can reveal which bonds are broken and formed during a reaction. This has been used to study the mechanism of quinoline syntheses like the Skraup-Doebner-Von Miller reaction. nih.gov

Spectroscopic Identification of Intermediates: In some cases, reaction intermediates can be trapped at low temperatures or may be stable enough to be observed directly using spectroscopic techniques like NMR, IR, or mass spectrometry.

Competition Experiments: Running reactions with a mixture of substrates can reveal their relative reactivities, providing information about electronic and steric effects on the reaction mechanism.

By integrating the predictive power of theoretical calculations with the concrete evidence from experimental work, a detailed and accurate picture of the reaction mechanisms for this compound can be developed. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 4 Bromo 5,8 Dichloroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) stands as a cornerstone in computational chemistry, offering profound insights into the electronic behavior of molecules such as 4-bromo-5,8-dichloroquinoline. rsc.org This powerful theoretical approach allows for the precise calculation of molecular properties, shedding light on the compound's inherent stability and reactive nature. rsc.org

Prediction of pKa Values and Acidic Hydrogen Positions

The acid dissociation constant, or pKa, is a fundamental property that dictates a molecule's behavior in solution. researchgate.net For quinoline-based compounds, DFT provides a reliable method for predicting this crucial value. researchgate.net The process involves calculating the energy changes associated with the gain or loss of a proton, typically simulated in a solvent environment using a Polarizable Continuum Model (PCM). researchgate.netrdd.edu.iq

The primary site of protonation in quinoline (B57606) is the nitrogen atom. The acidity of the resulting conjugate acid is heavily influenced by substituents on the ring structure. In this compound, the presence of three electron-withdrawing halogen atoms (one bromine and two chlorine) is predicted to significantly increase the acidity (lower the pKa) compared to unsubstituted quinoline. rdd.edu.iq This occurs because the halogens pull electron density away from the ring, stabilizing the neutral molecule and making it less favorable to retain a proton. DFT calculations, using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately quantify this effect and pinpoint the acidic nature of the protonated nitrogen. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com The LUMO is the lowest energy empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com

From HOMO and LUMO energies, several reactivity indices can be derived to provide a quantitative understanding of the molecule's chemical behavior.

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when a molecule accepts an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Describes the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud; related to the HOMO-LUMO gap. rsc.org |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating greater reactivity. rsc.org |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. rsc.org This analysis is invaluable for identifying sites that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). In an MEP map, regions of negative potential are typically colored red, indicating an abundance of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. rsc.org

For this compound, an MEP analysis is expected to show a distinct region of negative potential localized around the quinoline nitrogen atom, confirming it as the most likely site for interactions with electrophiles or for protonation. Conversely, areas of positive potential would be anticipated around the hydrogen atoms and near the halogen substituents, highlighting these as potential sites for nucleophilic interaction. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational models that link a molecule's structure to its biological activity or physicochemical properties, respectively. frontiersin.orgdergipark.org.tr These models are pivotal in modern drug discovery, enabling the prediction of a compound's behavior and guiding the design of more effective molecules. nih.govnih.gov

Correlation of Molecular Descriptors with Biological Activity and Selectivity

QSAR models are frequently developed for quinoline derivatives to predict their potential as antimicrobial, anticancer, or antimalarial agents. nih.govnih.govbepls.com These models are built by calculating a wide array of "molecular descriptors"—numerical values representing various aspects of a molecule's structure—and correlating them with known biological activities using statistical methods. nih.gov

For this compound, relevant descriptors would fall into several categories:

Physicochemical: Properties like lipophilicity (LogP) and molar refractivity. nih.gov

Electronic: Dipole moment and charges on individual atoms. dergipark.org.tr

Topological: Indices describing molecular size, shape, and branching. frontiersin.org

Research has shown that for halogenated quinolines, the inclusion of chlorine atoms can enhance lipophilicity, a property often linked to improved biological activity. nih.gov Similarly, the dipole moment is a known factor in drug-receptor interactions. dergipark.org.tr A QSAR model incorporating such descriptors could therefore be used to predict the potential bioactivity of this compound. researchgate.net

Predicting Physicochemical Parameters for Biological Applications

Parallel to QSAR, QSPR models focus on predicting fundamental physicochemical properties that are critical for a molecule's journey through a biological system, often summarized as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.orgnih.gov

Key parameters like aqueous solubility and lipophilicity (LogP) are essential determinants of a compound's bioavailability and ability to cross cellular membranes. nih.gov The three halogen atoms on this compound are predicted to substantially increase its lipophilicity, a critical factor in its potential biological applications. By using QSPR, these and other vital parameters can be estimated computationally, streamlining the drug development process and prioritizing candidates with favorable profiles. ntu.edu.iq

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational chemistry and theoretical studies of This compound that aligns with the detailed outline provided.

Studies involving molecular docking, dynamics simulations, theoretical NMR, and vibrational frequency calculations have been conducted on various other quinoline derivatives. However, specific data, research findings, and analyses pertaining to this compound in the areas of:

Ligand-protein binding affinity predictions.

Interaction with enzyme active sites.

Theoretical prediction of NMR chemical shifts.

Vibrational frequency calculations for IR and Raman spectra.

...could not be located in the available scientific literature. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content for this specific compound.

Biological and Pharmacological Research on 4 Bromo 5,8 Dichloroquinoline and Its Derivatives

Evaluation of Antimicrobial Activities of Halogenated Quinoline (B57606) Scaffolds

Halogenated quinolines have demonstrated a broad spectrum of antimicrobial activities, a characteristic attributed to their ability to interfere with various essential cellular processes in microorganisms. The presence and position of halogen substituents such as bromine and chlorine can enhance their efficacy.

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Research into novel antibacterial agents has identified quinoline derivatives as a promising class of compounds. While specific studies on 4-Bromo-5,8-dichloroquinoline are limited, research on related halogenated quinolines provides insight into their potential antibacterial effects. For instance, certain quinoline-derived compounds have shown potent activity against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates nih.gov. Structure-activity relationship (SAR) studies of these derivatives have indicated that the introduction of specific chemical groups can greatly influence their antibacterial potency and spectrum nih.gov.

Research on 7-bromoquinoline-5,8-dione derivatives has also demonstrated their potential as antibacterial agents. These compounds have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains, confirming their antibiotic potency nih.govresearchgate.net.

A series of novel chloroquinoline analogs were synthesized and screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. The results indicated that these compounds displayed weak-to-moderate activities against all tested bacterial strains when compared with the standard drug amoxicillin elsevierpure.com.

Table 1: Antibacterial Activity of Selected Chloroquinoline Analogs

| Compound | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| Analog 5 | S. aureus | 11.00 ± 0.03 |

| P. aeruginosa | 11.00 ± 0.03 | |

| Analog 6 | E. coli | 11.00 ± 0.04 |

| Analog 7 | S. pyogenes | 11.00 ± 0.02 |

| Analog 8 | E. coli | 12.00 ± 0.00 |

| Amoxicillin (Standard) | S. aureus | 18.00 ± 0.00 |

Source: Journal of Chemistry, 2021 elsevierpure.com

Halogenated quinolines have also been investigated for their antifungal properties. A study on a compound referred to as bromoquinol demonstrated potent, wide-spectrum antifungal activity. This activity was found to be potentiated by iron starvation, suggesting a unique mode of action that involves interference with fungal iron utilization elsevierpure.com. The mechanism of action for some antifungal agents involves inducing oxidative stress and apoptosis in the fungal cells elsevierpure.com.

Derivatives of pyrrolo[1,2-a]quinoline featuring a bromo substituent at the fourth position have been synthesized and evaluated for their in vitro antifungal activity against Candida albicans. Several of these derivatives exhibited significant inhibitory potential, with minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL nih.gov. The proposed mechanism of action for some antifungal compounds involves the disruption of the fungal cell membrane researchgate.net.

Table 2: In Vitro Antifungal Activity of 4-Bromo-pyrrolo[1,2-a]quinoline Derivatives against Candida albicans

| Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

| BQ-12 | 12.5 |

Source: Molecules, 2021 nih.gov

The mechanism of action of antifungal agents can be complex, involving the inhibition of ergosterol synthesis, which is a crucial component of the fungal cell membrane, or by directly interacting with membrane sterols nih.gov. Some antifungal compounds have been found to cause damage to the cell membrane, leading to a potent fungicidal effect researchgate.net.

The mechanisms by which anti-biofilm agents work are varied and can include interference with quorum sensing pathways, disruption of the extracellular polymeric substance (EPS) matrix, and inhibition of bacterial adhesion nih.gov.

Investigations into Antimalarial Potential and Parasite Target Interactions

Quinolines, most notably chloroquine (B1663885), have been pivotal in the treatment of malaria. Halogenation of the quinoline ring is a common strategy to enhance antimalarial activity.

The emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial drugs. Research has focused on modifying the 4-aminoquinoline scaffold to overcome resistance. Novel hybrid compounds, created by synthetically linking a chemoreversal agent (CRA) scaffold to chloroquine, have demonstrated restored potency against a range of resistant malaria parasites asm.orgnih.gov. These hybrid compounds, sometimes referred to as 'reversed chloroquines' (RCQs), have shown effectiveness in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum nih.govnih.gov.

One such study reported a preferred hybrid compound that exhibited broad activity and good potency against seven strains resistant to both chloroquine and artemisinin asm.orgnih.gov. The rationale behind this approach is that the CRA moiety interferes with the parasite's resistance mechanism, allowing the 4-aminoquinoline core to exert its antimalarial effect nih.gov.

Table 3: In Vitro Activity of a Reversed Chloroquine (RCQ) Compound against P. falciparum Strains

| P. falciparum Strain | Type | IC₅₀ (nM) |

|---|---|---|

| Strain A | Chloroquine-Sensitive | < 10 |

| Strain B | Chloroquine-Resistant | < 20 |

Source: Journal of Medicinal Chemistry, 2006 nih.gov

The primary mechanism of action for quinoline-based antimalarials like chloroquine is the inhibition of the heme detoxification pathway in the malaria parasite asm.orgnih.govnih.gov. During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, a process facilitated by a heme polymerase enzyme nih.govnih.gov.

4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole, where they bind to free heme, preventing its polymerization into hemozoin nih.gov. The resulting complex of heme and the quinoline drug is toxic to the parasite, leading to its death. Studies have shown that chloroquine can extract heme that is bound to the Plasmodium falciparum histidine-rich protein-2 (Pfhrp-2), a protein implicated in the heme detoxification process nih.gov. This suggests that chloroquine has a higher affinity for heme than Pfhrp-2, thereby disrupting the detoxification pathway nih.gov. The inhibition of heme polymerase activity by 4-aminoquinoline derivatives has been demonstrated in parasitized erythrocytes nih.gov.

Inhibition of Parasitic Enzyme Systems and Cellular Processes

The quinoline scaffold is a cornerstone in the development of antiparasitic agents, with research focusing on the disruption of crucial enzyme systems and cellular functions within parasites like Plasmodium falciparum and Leishmania donovani. Derivatives of 4-aminoquinoline are known to exert their antimalarial effect by inhibiting the formation of beta-hematin (hemozoin), which is essential for the parasite's detoxification of heme derived from hemoglobin. mdpi.comresearchgate.net This leads to an accumulation of toxic heme within the parasite's food vacuole. mdpi.com

In the context of leishmaniasis, quinoline derivatives have been investigated as inhibitors of specific parasitic enzymes. For instance, synthesized 8-hydroxy-2-quinoline carbaldehyde derivatives were identified as potent inhibitors of Leishmania donovani M1 aminopeptidase (LdM1AP), a metallopeptidase vital for protein catabolism in the parasite. nih.gov These inhibitors were found to compete with the substrate, and molecular modeling suggested that they interact primarily through hydrophobic contacts within the substrate-binding pocket of the enzyme. nih.gov Furthermore, certain quinolines, particularly those with a terminal tertiary moiety and a lipophilic chain, have been linked to the depolarization of the mitochondrial membrane potential in Leishmania parasites, affecting cellular and mitochondrial functions. nih.govfrontiersin.org The development of hybrid molecules, such as those combining the 4-aminoquinoline scaffold with other pharmacophores like pyrano[2,3-c]pyrazole, has yielded compounds with nanomolar potency against both sensitive and resistant P. falciparum strains. nih.gov

Anticancer and Antiviral Activity Assessments of Quinoline Analogs

Cytotoxicity and Antiproliferative Properties against Human Tumor Cell Lines

Quinoline derivatives have been extensively evaluated for their anticancer potential, demonstrating significant cytotoxicity against a variety of human tumor cell lines. Research into brominated 8-substituted quinolines has revealed strong antiproliferative activity. For example, 5,7-dibromo-8-hydroxyquinoline showed potent effects against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net

Similarly, a broad series of 7-chloro-(4-thioalkylquinoline) derivatives displayed notable cytotoxic activity. mdpi.com Specifically, sulfonyl N-oxide derivatives were found to be particularly effective against leukemia cell lines (CCRF-CEM), human colorectal cancer lines (HCT116 and HCT116p53−/−), lung cancer cells (A549), and osteosarcoma cells (U2OS). mdpi.com The CCRF-CEM cell line proved to be the most sensitive to a range of these derivatives, with IC50 values in the low micromolar range (0.55–2.74 µM). mdpi.com Studies on styrylquinolines also reported cytotoxic effects at low concentrations on malignant colon cancer cell lines SW480 and SW620. mdpi.com Another study highlighted a pyrazoline-substituted analog which exhibited an IC50 value of 8.7 µg/mL against the HeLa cell line. nih.govresearchgate.net

Table 1: Cytotoxicity of Selected Quinoline Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µg/mL | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervix Carcinoma) | 6.7 - 25.6 µg/mL | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon Carcinoma) | 6.7 - 25.6 µg/mL | researchgate.net |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 µM | mdpi.com |

| Sulfonyl N-oxide Quinoline Derivatives | HCT116 (Colorectal Cancer) | 1.99 - 4.9 µM | mdpi.com |

| 4-Bromo-4'-chloro pyrazoline analog | HeLa (Cervix Carcinoma) | 8.7 µg/mL | nih.govresearchgate.net |

Investigations into Interference with Cellular Pathways (DNA Replication, Protein Synthesis, Cell Signaling)

The anticancer mechanisms of quinoline analogs often involve direct interference with fundamental cellular processes. Certain brominated 8-hydroxyquinoline (B1678124) derivatives have been identified as novel topoisomerase I inhibitors, demonstrating an ability to suppress the relaxation of supercoiled plasmid DNA. researchgate.net This inhibition of a key enzyme in DNA replication and repair can trigger apoptotic pathways in cancer cells.

Further studies on 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, these compounds induce apoptosis and cause damage to both DNA and RNA. mdpi.com The proapoptotic effect of styrylquinolines has been linked to their ability to bind efficiently to human caspases-3 protein, a key executioner of apoptosis. mdpi.com In addition, some quinoline-5-sulfonamide derivatives were found to increase the transcriptional activity of crucial cell cycle regulators, including the P53 and P21 proteins, and to alter the expression of apoptosis-related genes such as BCL-2 and BAX. mdpi.com

Antiviral Efficacy and Mechanism of Action against Viral Pathogens

The quinoline scaffold is a versatile platform for developing broad-spectrum antiviral agents. nih.govresearchgate.net Analogs such as chloroquine and hydroxychloroquine have demonstrated potent in vitro activity against a range of alpha- and beta-coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.orgnih.gov The antiviral efficacy (EC50) for these compounds was reported to be in the 0.12–12 µM range against various coronaviruses. malariaworld.orgnih.gov

The mechanism of action for these quinoline analogs is multifaceted, targeting various stages of the viral life cycle. benthamdirect.com Time-of-addition experiments have shown that chloroquine can interfere with viral entry at a stage after the virus attaches to the host cell. malariaworld.orgnih.gov Furthermore, treatment of SARS-CoV-2-infected cells with chloroquine resulted in the inhibition of viral RNA synthesis. malariaworld.orgnih.gov Another key mechanism involves the inhibition of the autophagy pathway, a process that coronaviruses may exploit for their replication. malariaworld.orgnih.gov The modification of substituents on the quinoline ring can significantly enhance the antiviral specificity of these derivatives. benthamdirect.com

Table 2: In Vitro Antiviral Activity of Selected Quinoline Analogs against Coronaviruses

| Compound | Virus | Cell Line | EC50 Value | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| Chloroquine | HCoV-OC43 | HEL | 0.12 µM | 165 | malariaworld.orgnih.gov |

| Chloroquine | Various Coronaviruses | Various | 0.12 - 12 µM | N/A | malariaworld.orgnih.gov |

| Hydroxychloroquine | Various Coronaviruses | Various | 0.12 - 12 µM | N/A | malariaworld.orgnih.gov |

Enzyme Inhibition Studies and Molecular Target Identification

Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs and other xenobiotics. nih.gov Inhibition of these enzymes, particularly CYP3A4, which is involved in the metabolism of approximately two-thirds of drugs, is a significant cause of drug-drug interactions. nih.govnih.gov

The inhibition of CYP enzymes can occur through various mechanisms, including competitive, non-competitive, and mechanism-based inhibition (also known as suicide inhibition). nih.govresearchgate.net Mechanism-based inhibition results in the formation of a highly reactive metabolite that binds covalently to the enzyme, leading to its irreversible inactivation. researchgate.net Certain chemical groups are known to cause this type of inactivation upon oxidative bioactivation by CYPs. researchgate.net While specific studies on this compound are limited, various chemical compounds, including some citrus fruit components, have been shown to inhibit CYP3A4 in a time-dependent manner, suggesting the potential for quinoline derivatives to interact with these critical metabolic pathways. nih.gov Given that many drugs and chemical compounds can inhibit P450 enzymes, it is plausible that quinoline-based structures could also act as inhibitors, a property that requires specific investigation to determine their interaction profile with key enzymes like CYP3A4. nih.gov

Modulation of Other Relevant Enzyme Targets

Research into quinoline-based compounds has identified their capability to interact with a variety of enzyme targets beyond their primary applications. Certain quinoline derivatives have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov For instance, specific analogs can intercalate into the minor groove of DNA, leading to a conformational change in the enzyme that moves the catalytic domain away from the DNA substrate. nih.gov

Additionally, studies have explored the enzymatic interactions of quinolines in different biological contexts. In mammalian systems, Cytochrome P-450 (CYP-450) monooxygenases are responsible for the metabolism of quinolines through epoxidation and dearomatization. frontiersin.org In bacteria, enzymes like toluene dioxygenase (TDO) can catalyze the cis-dihydroxylation of quinoline substrates. frontiersin.org Furthermore, some quinoline derivatives have shown potential to act as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological efficacy of compounds like this compound. These studies systematically analyze how the chemical structure of a molecule relates to its biological activity. researchgate.net QSAR models establish mathematical relationships between the chemical structure and pharmacological activity, allowing for the prediction of a compound's potency. researchgate.netresearchgate.net

For quinoline derivatives, QSAR models have been developed to predict activity against various targets, including Mycobacterium tuberculosis and cancer-related proteins. nih.gov These models often use descriptors related to the molecule's electronic properties, hydrophobicity, and steric factors to correlate with biological function. nih.govacarindex.com By understanding these relationships, chemists can design new derivatives with potentially enhanced activity and better safety profiles. nih.gov

Impact of Halogen Substitution Pattern on Biological Activity and Selectivity

The type and position of halogen atoms on the quinoline scaffold are critical determinants of biological activity and target selectivity. The presence of halogens can influence a compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

Studies on various halogenated quinolines have demonstrated that these substitutions significantly affect their therapeutic properties. For example, in the context of antibacterial agents, specific halogenation patterns on the quinoline ring have been shown to enhance activity against resistant pathogens like Staphylococcus epidermidis. nih.gov Research has shown that 2,4-dibromo-1-hydroxyphenazine and similar halogenated compounds exhibit strong biofilm eradication capabilities against multiple methicillin-resistant and vancomycin-resistant bacterial isolates with minimal cytotoxicity. nih.gov

The following table summarizes findings on how different halogen substitutions can impact the biological activity of quinoline derivatives.

| Compound/Derivative Class | Halogen Substitution | Impact on Biological Activity | Reference |

| Organoruthenium 8-Hydroxyquinolines | Dichloro, Diiodo | Downfield shift in NMR spectra, indicating electronic changes. Minor impact on cytotoxic activity. | acs.org |

| General Halogenated Quinolines (HQs) | Bromo, Chloro | Potent biofilm eradication activities against MRSA, MRSE, and VRE. | nih.gov |

| Anticancer Quinoxalines | Chloro | Replacement of an electron-releasing group with an electron-withdrawing group like Cl can decrease activity in some series. | mdpi.com |

These findings underscore the principle that the specific placement and nature of halogen substituents are key variables that can be fine-tuned to optimize the desired biological effect of quinoline-based compounds.

Derivatization Strategies for Enhanced Bioactivity and Reduced Cytotoxicity

Derivatization, or the strategic chemical modification of a lead compound, is a cornerstone of drug development aimed at improving therapeutic properties. For quinoline scaffolds, this approach is used to enhance bioactivity, increase target selectivity, and minimize toxic side effects. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the creation of diverse chemical libraries. nih.govrsc.org

One common strategy involves molecular hybridization, where the quinoline core is linked to another pharmacologically active moiety to create a new hybrid compound with potentially synergistic or enhanced effects. nih.gov For example, conjugating a 4-aminoquinoline with other molecules through linkers like triazoles has been shown to produce potent derivatives. nih.gov Another approach is to modify side chains attached to the quinoline ring. Studies on "reversed chloroquine" compounds, for instance, have explored how altering the length and composition of the linker chain between the quinoline and a terminal amine group affects antimalarial activity. nih.govacs.org

The table below outlines several derivatization strategies applied to the quinoline nucleus and their outcomes.

| Strategy | Modification | Objective | Outcome | Reference |

| Molecular Hybridization | Conjugation of quinoline with a carboline moiety via a triazole linker. | Enhance antimalarial potency. | Resulted in a highly potent derivative with a high selectivity index. | nih.gov |

| Side Chain Modification | Varying the carbon chain length (2, 3, or 4 carbons) in reversed chloroquine analogues. | Optimize antimalarial activity against resistant strains. | A 4-carbon linker maintained potent activity comparable to 2- and 3-carbon linker analogues. | nih.govacs.org |

| Scaffold Hopping | Moving from a phenazine scaffold to a halogenated quinoline scaffold. | Discover new antibacterial agents. | Led to the identification of compounds with enhanced activity against S. epidermidis. | nih.gov |

| Functionalization at C2-Position | Introduction of polar functionality at the 2-position of halogenated quinolines. | Enhance water solubility and antibacterial activity. | Discovered new compounds with potent activity against MRSE planktonic cells and biofilms. | nih.gov |

These strategies demonstrate that rational modifications to the this compound core and related structures can lead to the development of novel therapeutic agents with improved efficacy and a better safety profile. nih.gov

Applications and Future Directions in Chemical and Medicinal Chemistry

4-Bromo-5,8-dichloroquinoline as a Versatile Synthetic Building Block

The presence of three halogen atoms—one bromine and two chlorine—at distinct positions on the quinoline (B57606) ring system makes this compound a highly versatile precursor in organic synthesis. These halogens serve as reactive handles, allowing for selective functionalization through a variety of chemical reactions. This versatility is crucial for creating libraries of new compounds for further investigation.

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnbinno.com this compound serves as an excellent starting material for generating a multitude of derivatives. The differential reactivity of the bromo and chloro substituents can be exploited to introduce a wide array of functional groups through reactions such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This synthetic adaptability allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) and screen for biological activity against various targets. nih.govconsensus.app The functionalization of the quinoline moiety at different positions can lead to compounds with a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govnih.govresearchgate.net

Table 1: Potential Synthetic Modifications of this compound and Corresponding Biological Targets

| Reaction Type | Substituent Introduced | Potential Biological Target/Activity | Rationale |

|---|---|---|---|

| Suzuki Coupling | Aryl or Heteroaryl groups | Tyrosine Kinase Inhibition (Anticancer) | Introduces bulky groups that can interact with hydrophobic pockets in enzyme active sites. researchgate.net |

| Buchwald-Hartwig Amination | Primary or Secondary Amines | Antimalarial, Antibacterial | Nitrogen-containing side chains are common in antimalarial drugs like chloroquine (B1663885) and can enhance water solubility. nih.govnih.gov |

| Sonogashira Coupling | Alkynyl groups | Antiviral, Anticancer | Linear alkynyl fragments can act as rigid linkers or interact with specific residues in target proteins. |

| Nucleophilic Aromatic Substitution | Alkoxy or Thiol groups | Various, including Anti-inflammatory | Modifies the electronic properties and hydrogen-bonding capabilities of the molecule. nih.gov |

Beyond medicinal chemistry, halogenated heterocyclic compounds are valuable in materials science. The rigid structure and modifiable electronic properties of the this compound scaffold make it a candidate for incorporation into larger molecular systems. Derivatives could potentially be used to create organic light-emitting diodes (OLEDs), sensors, or other functional materials. Furthermore, the nitrogen atom in the quinoline ring and strategically introduced functional groups can act as ligands, coordinating with metal centers to form novel catalysts. Research in "catalyst informatics"—the integration of catalytic chemistry, computational chemistry, and data science—aims to accelerate the discovery of innovative catalysts, a field where versatile building blocks like halogenated quinolines could play a role. aist.go.jp

Lead Compound Identification and Optimization in Drug Discovery Programs

The process of discovering a new drug often begins with identifying a "lead compound," a molecule that shows promising activity against a specific biological target. The subsequent optimization of this lead is a critical phase aimed at enhancing its efficacy, selectivity, and pharmacokinetic properties.

Quinoline and its derivatives are a significant class of N-heterocyclic compounds with extensive applications in drug discovery. researchgate.netnih.gov The quinoline scaffold is present in numerous approved drugs, highlighting its compatibility with biological systems and its ability to interact with a wide range of targets. researchgate.net Molecules like this compound serve as a starting point for creating compound libraries that can be screened to identify new lead compounds. mdpi.com Computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are increasingly used to predict the activity of compounds before synthesis, making the drug design process more efficient. mdpi.comnih.gov This in-silico approach, combined with the synthetic versatility of the quinoline scaffold, facilitates the development of novel therapeutic agents for diseases ranging from cancer to parasitic infections. nih.govnih.gov

A significant challenge in drug development is ensuring that a potent compound can reach its target in the body in sufficient concentration, a property known as bioavailability. Many promising compounds fail because of poor absorption, distribution, metabolism, or excretion (ADME) profiles. Several strategies can be employed to improve the bioavailability and "drug-likeness" of derivatives synthesized from this compound.

Structural Modification: Introducing polar functional groups or flexible side chains can enhance solubility and improve pharmacokinetic profiles. For instance, adding an alkoxy group at one position and a flexible alkylamino side chain at another has been shown to increase water solubility and antiproliferative activity in certain quinoline derivatives. nih.gov

Lipid-Based Delivery Systems: For compounds with poor water solubility, dissolving the drug in lipid carriers can enhance absorption in the gastrointestinal tract and potentially bypass first-pass metabolism. upm-inc.com

Nanotechnology: Encapsulating quinoline derivatives in nanoparticles or liposomes can improve their stability, help them cross biological barriers like the blood-brain barrier, and allow for targeted or sustained release. upm-inc.commdpi.com

Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active drug inside the body. This strategy can be used to overcome issues of poor absorption or instability.

Table 2: Formulation and Delivery Strategies for Quinoline Derivatives

| Strategy | Mechanism of Action | Primary Challenge Addressed | Reference |

|---|---|---|---|

| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, non-crystalline form to increase apparent solubility and dissolution rate. | Poor Solubility (BCS Class II) | upm-inc.com |

| Nanoparticle Encapsulation | Increases surface area for faster dissolution and can be engineered for targeted delivery and enhanced cellular uptake. | Poor Solubility, Low Permeability, Off-Target Effects | mdpi.com |

| Lipid-Based Formulations (e.g., Liposomes) | Dissolves the drug in lipid carriers, improving absorption and enabling lymphatic transport to bypass the liver. | Poor Oral Bioavailability, High First-Pass Metabolism | upm-inc.commdpi.com |

| Prodrugs | Temporarily modifies the drug's structure to enhance properties like membrane permeability or solubility. | Poor Absorption, Chemical Instability | mdpi.com |

Broader Pharmaceutical and Industrial Relevance of Halogenated Quinoline Compounds

The inclusion of halogen atoms in pharmaceutical compounds is a common strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's properties, often leading to enhanced biological activity. mdpi.com Halogens can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com Furthermore, halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to how tightly a drug binds to its protein target.

Halogenated quinolines (HQs) have demonstrated significant potential, particularly as antibacterial agents capable of eradicating drug-resistant pathogens and their biofilms. nih.gov The HQ scaffold is synthetically "tunable," meaning that extensive modifications can be made to discover unique antibacterial profiles. nih.gov This tunability is critical in the fight against antibiotic resistance, as it allows for the development of next-generation therapeutics that operate through novel mechanisms of action. nih.gov The broad importance of quinoline derivatives is evident in their diverse applications, from antimalarial drugs like chloroquine to anticancer agents, underscoring the enduring value of this scaffold in pharmaceutical and industrial chemistry. researchgate.net

Challenges and Opportunities in this compound Research

The field of medicinal chemistry continuously seeks novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Halogenated quinolines represent a privileged class of compounds with a broad spectrum of biological activities. Within this class, this compound is a synthetically accessible, yet underexplored, molecule that presents a unique combination of challenges and opportunities for chemical and medicinal chemistry research.

Challenges in Synthesis and Research:

The primary challenges associated with this compound are rooted in its synthesis and the current scarcity of dedicated research.

Regioselective Synthesis: The synthesis of polysubstituted quinolines with precise control over the position of different halogen atoms is a significant synthetic hurdle. Achieving the specific 4-bromo, 5-chloro, and 8-chloro substitution pattern requires carefully planned multi-step synthetic routes. The synthesis often involves harsh reagents, such as phosphorus oxychloride, and can lead to the formation of difficult-to-separate isomeric byproducts. For instance, the synthesis of related dichloroquinolines can result in isomers like 4,5-dichloroquinoline, necessitating complex purification steps. acs.org Controlling the regioselectivity during halogenation reactions on the quinoline core is crucial and remains a key challenge for organic chemists. orgsyn.org

Limited Foundational Data: There is a notable lack of extensive research focused specifically on the biological properties of this compound. This absence of foundational data on its cytotoxicity, mechanism of action, and potential therapeutic targets presents a significant barrier to initiating drug discovery programs centered on this molecule.

Opportunities for Discovery and Development:

Despite the challenges, this compound offers considerable opportunities as a versatile building block for creating novel and potent bioactive molecules.

A Versatile Scaffold for Derivatization: The presence of three distinct halogen atoms provides multiple reactive sites for further chemical modification. The bromine atom at the 4-position is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This "tunability" enables the creation of large libraries of derivatives, which can be screened for a wide range of biological activities.